

# Keverprazan: A Novel Potassium-Competitive Acid Blocker for Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Keverprazan |           |
| Cat. No.:            | B15591018   | Get Quote |

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

**Keverprazan** is a novel potassium-competitive acid blocker (P-CAB) that potently and reversibly inhibits the gastric H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach.[1][2] Unlike traditional proton pump inhibitors (PPIs) which require acidic activation and bind irreversibly, **Keverprazan**'s mechanism of action allows for a rapid onset of action and sustained acid suppression, offering a promising alternative for the management of acid-related disorders.[1][3] This document provides a detailed protocol for an in vitro H+,K+-ATPase inhibition assay to evaluate the potency of **Keverprazan** and presents clinical data summarizing its efficacy.

#### **Mechanism of Action**

**Keverprazan** competitively blocks the potassium-binding site of the H+,K+-ATPase enzyme in gastric parietal cells.[1] This inhibition prevents the exchange of intracellular H+ for extracellular K+, thereby halting the secretion of gastric acid.[1] The reversibility of this binding allows for a more controlled and potentially safer modulation of gastric pH compared to the covalent inhibition by PPIs.[1]





Click to download full resolution via product page

Figure 1: Mechanism of Keverprazan Inhibition

## **Quantitative Data Summary**

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of **Keverprazan** from clinical studies.

Table 1: Pharmacokinetics of Keverprazan in Healthy Subjects



| Parameter           | Keverprazan (20<br>mg) | Keverprazan (40<br>mg) | Reference |
|---------------------|------------------------|------------------------|-----------|
| Tmax (median, h)    | 1.25 - 3.0             | 1.25 - 3.0             | [3]       |
| t1/2 (h) on Day 7   | 6.23                   | 7.01                   | [3]       |
| Cmax (ng/mL) on Day | 43.1                   | 93.2                   | [3]       |

Table 2: Pharmacodynamics of **Keverprazan** in Healthy Subjects (Day 7)

| Parameter                                  | Vonoprazan<br>(20 mg) | Keverprazan<br>(20 mg) | Keverprazan<br>(40 mg) | Reference |
|--------------------------------------------|-----------------------|------------------------|------------------------|-----------|
| Intragastric pH > 5 Holding Time Ratio (%) | 99.0                  | 97.4                   | 100.0                  | [3][4]    |

Table 3: Clinical Efficacy of Keverprazan in Duodenal Ulcer Healing

| Treatment Group      | Healing Rate at<br>Week 4 | Healing Rate at<br>Week 6 | Reference |
|----------------------|---------------------------|---------------------------|-----------|
| Keverprazan (20 mg)  | 87.27%                    | 96.36%                    | [5]       |
| Keverprazan (30 mg)  | 90.16%                    | 98.36%                    | [5]       |
| Lansoprazole (30 mg) | 79.69%                    | 92.19%                    | [5]       |

# Experimental Protocol: In Vitro H+,K+-ATPase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of **Keverprazan** on H+,K+-ATPase isolated from gastric microsomes. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.



### **Materials and Reagents**

- H+,K+-ATPase enriched microsomes (prepared from fresh porcine or rabbit gastric mucosa)
- Keverprazan
- · Omeprazole (as a positive control)
- · ATP disodium salt
- Tris-HCl buffer (pH 7.4)
- Magnesium chloride (MgCl2)
- Potassium chloride (KCI)
- Trichloroacetic acid (TCA)
- Ammonium molybdate
- Fiske-Subbarow reagent (or similar phosphate detection reagent)
- · Bovine Serum Albumin (BSA) for protein quantification
- Spectrophotometer

#### I. Preparation of Gastric H+,K+-ATPase Microsomes

- Obtain fresh gastric mucosa from the fundic region of a porcine or rabbit stomach.
- Homogenize the mucosal scrapings in ice-cold Tris-HCl buffer (200 mM, pH 7.4).
- Centrifuge the homogenate at 5,000 x g for 10 minutes to remove cell debris.
- Collect the supernatant and centrifuge at 20,000 x g for 30 minutes.
- Resuspend the resulting pellet (microsomal fraction) in Tris-HCl buffer.



- Determine the protein concentration of the microsomal preparation using the Bradford assay with BSA as a standard.
- Store the enzyme preparation at -80°C until use.

### **II.** H+,K+-ATPase Inhibition Assay



Click to download full resolution via product page

Figure 2: H+,K+-ATPase Inhibition Assay Workflow

- Prepare Reagents:
  - Reaction Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 2 mM KCl.
  - ATP Solution: 20 mM ATP in deionized water.
  - Keverprazan Stock Solution: Prepare a stock solution of Keverprazan in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations for the assay.
  - Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).
  - Phosphate Detection Reagent: Prepare according to the manufacturer's instructions (e.g.,
     Fiske-Subbarow reagent).
- Assay Procedure: a. In a microcentrifuge tube, add the following in order:
  - Reaction Buffer
  - Keverprazan solution (or vehicle for control)
  - H+,K+-ATPase microsomal preparation (final protein concentration ~10-20 μ g/well ) b.
     Pre-incubate the mixture for 30 minutes at 37°C. c. Initiate the reaction by adding the ATP



solution to a final concentration of 2 mM. d. Incubate for 30 minutes at  $37^{\circ}$ C. e. Terminate the reaction by adding an equal volume of ice-cold 10% TCA. f. Centrifuge at 2,000 x g for 10 minutes to pellet the precipitated protein. g. Transfer the supernatant to a new tube.

- Phosphate Determination: a. To the supernatant, add the phosphate detection reagent
  according to the chosen method's protocol. b. Allow the color to develop as specified in the
  protocol. c. Measure the absorbance at the appropriate wavelength (e.g., 660 nm for the
  Fiske-Subbarow method) using a spectrophotometer.
- Data Analysis: a. Calculate the amount of inorganic phosphate released using a standard curve prepared with known concentrations of phosphate. b. Calculate the percentage of inhibition for each Keverprazan concentration relative to the control (vehicle-treated) samples. c. Determine the IC50 value of Keverprazan by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

#### Conclusion

**Keverprazan** is a potent inhibitor of the gastric H+,K+-ATPase, demonstrating significant and sustained suppression of gastric acid. The provided in vitro assay protocol offers a reliable method for evaluating the inhibitory activity of **Keverprazan** and similar P-CABs, which is crucial for preclinical research and drug development in the field of acid-related gastrointestinal disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preparation of gastric H+,K+-ATPase PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajpp.in [ajpp.in]
- 3. benchchem.com [benchchem.com]



- 4. Solubilization and reconstitution of the gastric H,K-ATPase PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- To cite this document: BenchChem. [Keverprazan: A Novel Potassium-Competitive Acid Blocker for Gastric Acid Suppression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591018#protocol-for-keverprazan-h-k-atpase-inhibition-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com